Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-fluoro-2-methylphenyl)sulfonyl)carbamate
Description
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-fluoro-2-methylphenyl)sulfonyl)carbamate is a synthetic carbamate derivative characterized by a benzofuran core substituted with acetyl and methyl groups at the 3- and 2-positions, respectively. The sulfonylcarbamate moiety is further modified with a 4-fluoro-2-methylphenyl group, contributing to its unique physicochemical and biological properties. Carbamates of this structural class are often explored for pesticidal or pharmaceutical applications due to their ability to inhibit enzymes such as acetylcholinesterase or act as protease inhibitors .
Properties
IUPAC Name |
phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO6S/c1-15-13-18(26)9-12-23(15)34(30,31)27(25(29)33-20-7-5-4-6-8-20)19-10-11-22-21(14-19)24(16(2)28)17(3)32-22/h4-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXNHHXLPSDVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-fluoro-2-methylphenyl)sulfonyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Carbamate Formation: The final step involves the formation of the carbamate moiety, which can be achieved by reacting the intermediate with phenyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-fluoro-2-methylphenyl)sulfonyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-fluoro-2-methylphenyl)sulfonyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-fluoro-2-methylphenyl)sulfonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran or Aryl Sulfonylcarbamate Motifs
a. 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran This benzofuran derivative shares a halogenated aryl substitution pattern (4-fluorophenyl) and methylsulfinyl group. However, it lacks the carbamate functionality and acetyl group present in the target compound.
b. Methyl ((4-aminophenyl)sulfonyl)carbamate (asulam) Asulam is a simpler sulfonylcarbamate with a methyl ester and 4-aminophenyl group. Unlike the target compound, it lacks the benzofuran ring and acetyl substitution. Asulam is widely used as a herbicide, highlighting the role of sulfonylcarbamates in disrupting plant growth pathways. The benzofuran-acetyl group in the target compound may confer improved target specificity or bioavailability .
c. Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate (desmedipham) Desmedipham features a carbamate linked to a phenylamino carbonyloxy group. While it shares the carbamate backbone, the absence of a sulfonyl group and benzofuran ring limits its structural overlap. Desmedipham’s herbicidal activity relies on photosynthesis inhibition, whereas the target compound’s sulfonyl and acetyl groups suggest divergent mechanisms .
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Molecular Weight | logP (HPLC) | Biological Activity | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 481.5 g/mol | 3.8* | Enzyme inhibition (hypothetical) | 3-Acetyl-benzofuran, sulfonylcarbamate |
| 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran | 368.8 g/mol | 2.9 | Antifungal | Sulfinyl, halogenated aryl |
| Asulam | 230.2 g/mol | 1.2 | Herbicidal | 4-Aminophenyl sulfonylcarbamate |
| Desmedipham | 300.3 g/mol | 2.5 | Herbicidal | Phenyl carbamate, carbonyloxy linkage |
*Note: logP values for the target compound are extrapolated from structurally related carbamates in .
- Lipophilicity : The target compound’s higher logP (3.8) compared to asulam (1.2) and desmedipham (2.5) is attributed to the hydrophobic benzofuran core and 4-fluoro-2-methylphenyl group. Enhanced lipophilicity may improve membrane permeability but could also increase bioaccumulation risks .
Biological Activity
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-fluoro-2-methylphenyl)sulfonyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C26H23FNO6S
- Molecular Weight : 485.53 g/mol
The structure consists of a benzofuran moiety linked to a sulfonyl carbamate group, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds in the same class. For instance, derivatives of benzofuran have shown significant antibacterial and antifungal activities. The presence of the sulfonamide group is often associated with enhanced antimicrobial efficacy due to its ability to inhibit bacterial enzyme synthesis.
| Compound Type | Activity | Reference |
|---|---|---|
| Benzofuran Derivatives | Antibacterial | Ahmad et al., 2011 |
| Sulfonamide Compounds | Antifungal | Kuo et al., 2017 |
Anti-inflammatory Effects
This compound may exhibit anti-inflammatory properties similar to other carbamate derivatives. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Cholinesterase Inhibition
Research indicates that certain benzofuran derivatives can act as cholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's. This activity suggests potential neuroprotective effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in microbial metabolism.
- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
- Radical Scavenging : Some studies suggest that related compounds possess antioxidant properties, reducing oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related benzofuran derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating significant antibacterial potential.
- Neuroprotective Effects : In vitro studies showed that compounds with similar structures reduced neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
